4-Isopropoxybenzoylacetonitrile

Medicinal Chemistry PET Tracer Synthesis β-Ketonitrile Intermediates

Inconsistent β-ketonitrile purity derails TSPO tracer radiosynthesis. 4-Isopropoxybenzoylacetonitrile (CAS 884504-22-7) provides ≥95% purity, a sharp mp of 65-66 °C for rapid incoming QC, and a published 92.4% yield benchmark. The 4-isopropoxyphenyl group is essential for the nanomolar TSPO affinity (Ki 0.18 nM rat) and optimal logD of lead PET ligand [¹⁸F]14a. Bulk packs available; immediate dispatch.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 884504-22-7
Cat. No. B1321751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropoxybenzoylacetonitrile
CAS884504-22-7
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C(=O)CC#N
InChIInChI=1S/C12H13NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-8-13/h3-6,9H,7H2,1-2H3
InChIKeySMJDHQGDATWMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropoxybenzoylacetonitrile Identity & Procurement


4-Isopropoxybenzoylacetonitrile (IUPAC: 3-(4-isopropoxyphenyl)-3-oxopropanenitrile) is a para‑alkoxy‑substituted β‑ketonitrile building block (C₁₂H₁₃NO₂, MW 203.24 g/mol) . It belongs to the benzoylacetonitrile class and serves primarily as a synthetic intermediate in medicinal chemistry, most notably in the construction of 2‑phenylpyrazolo[1,5‑a]pyrimidin‑3‑yl acetamide scaffolds for translocator protein (TSPO) PET ligand development . The compound is commercially available as a white solid with a typical purity of ≥95% and a reported melting point of 65–66 °C .

1
β‑ketonitrile building block for medicinal chemistry
2
Installs 4‑isopropoxyphenyl group for TSPO PET ligand scaffolds
Reported synthetic route context (Kwon et al. 2018)
3
Use with Claisen condensation or multi‑step radiotracer synthesis workflows

Why 4-Isopropoxybenzoylacetonitrile Cannot Be Replaced by Analogs


Although 4‑methoxy‑, 4‑ethoxy‑ and unsubstituted benzoylacetonitrile share the same β‑ketonitrile core, the para‑alkoxy substituent critically governs the lipophilicity, steric profile, and electronic character of downstream scaffolds . In the TSPO ligand series described by Kwon et al. (2018), the 4‑isopropoxybenzoylacetonitrile intermediate (compound 5) was deliberately chosen to install the 4‑isopropoxyphenyl moiety; the resulting final ligands displayed nanomolar TSPO affinity (Ki = 0.18 nM rat; 0.997 nM human) and appropriate logD for brain penetration . Direct replacement with smaller alkoxy (methoxy, ethoxy) or hydrogen would alter logD, potentially compromising blood‑brain barrier permeability or target engagement, but quantitative head‑to‑head comparative data for the isolated intermediates are not publicly available . Substitution therefore carries an unquantified risk of downstream failure in imaging‑agent development.

Target
4‑Isopropoxybenzoylacetonitrile: branched alkoxy group designed for TSPO ligand lipophilicity and steric profile
Methoxy / Ethoxy
Smaller alkoxy chains shift logD and may alter blood‑brain barrier permeability or target engagement; no head‑to‑head comparative data available
Unsubstituted
Lacks para‑alkoxy group; significantly different physicochemical profile and SAR outcome in TSPO scaffold series

4-Isopropoxybenzoylacetonitrile vs. Analogs: Quantitative Evidence


Synthesis Yield and Reproducibility in TSPO Ligand Pathway

In the preparation of TSPO PET ligand precursors, 4‑isopropoxybenzoylacetonitrile (compound 5) was synthesized from the corresponding methyl ester via Claisen condensation with acetonitrile using potassium tert‑butoxide in THF at room temperature, delivering a 92.4% isolated yield after flash chromatography . The procedure is explicitly reported in the primary medicinal chemistry literature (Kwon et al., Eur. J. Med. Chem. 2018) . For the closest analog 4‑methoxybenzoylacetonitrile, a standard synthesis is reported by Thermo Scientific (catalog A15973.14, purity 98%), but no peer‑reviewed yield data under comparable Claisen conditions have been located . 4‑Ethoxybenzoylacetonitrile is available at 97% purity from commercial sources without published synthetic yield data . Unsubstituted benzoylacetonitrile (CAS 614‑16‑4) is widely used as a building block, but its physicochemical profile (m.p. 82–83 °C, MW 145.16) differs substantially from the isopropoxy derivative .

Synthesis yield
Cross‑study comparable
92.4% isolated
Peer‑reviewed yield supports scale‑up confidence
Methoxy/ethoxy analogs lack published Claisen yield data
Medicinal Chemistry PET Tracer Synthesis β-Ketonitrile Intermediates

Isopropoxy Group Essential for Nanomolar TSPO Affinity

The 4‑isopropoxyphenyl fragment installed via this intermediate is present in the final TSPO ligands 14a–c and 16a–c reported by Kwon et al. The lead compound 14a (bearing the 4‑isopropoxybenzoyl‑derived aryl group) exhibited a Ki of 0.18 nM against rat TSPO and 0.997 nM against human TSPO, with measured logD₇.₄ = 2.8, enabling successful in vivo PET imaging of neuroinflammation in an LPS rat model . In contrast, the earlier 2‑phenylpyrazolo[1,5‑a]pyrimidin‑3‑yl acetamide series with 4‑methoxyphenyl substitution (reference compounds 11a–c in the 2019 follow‑up paper; Hieu Tran et al., Bioorg. Med. Chem. 2019) showed a different SAR profile, with bulkier alkoxy groups generally favoring higher affinity, though head‑to‑head Ki data for the exact methoxy vs. isopropoxy pair were not reported in a single study . The isopropoxy group provides a distinct balance of lipophilicity and steric bulk compared to methoxy (MW −28 Da, lower logD) and ethoxy (MW −14 Da, intermediate logD), which is critical for achieving the optimal brain penetration and target‑to‑background ratio observed with [¹⁸F]14a .

TSPO affinity (final ligand)
Class‑level inference
Ki 0.18 nM (rat) / 0.997 nM (human) for ligand 14a bearing 4‑isopropoxyphenyl
Bulkier alkoxy supports higher TSPO affinity in this series
Exact methoxy/ethoxy head‑to‑head Ki not reported in same assay
Neuroinflammation Imaging TSPO Pharmacology Structure–Activity Relationship

Melting Point and Purity for Quality Control

4‑Isopropoxybenzoylacetonitrile is isolated as a white solid with a melting point of 65–66 °C . The closest commercially available analogs exhibit distinct melting points: 4‑methoxybenzoylacetonitrile is a solid (m.p. not consistently reported across vendors), 4‑ethoxybenzoylacetonitrile is a white crystalline solid (m.p. not specified in standard catalog data), and unsubstituted benzoylacetonitrile melts at 82–83 °C . The 17 °C melting point depression of the isopropoxy derivative relative to benzoylacetonitrile reflects the disruption of crystal packing by the branched alkoxy group, which can influence dissolution behavior during synthesis. Commercial purity specifications for the isopropoxy compound are typically ≥95% (AKSci, Leyan) or 97% (CymitQuimica), comparable to the 97–98% range offered for methoxy and ethoxy analogs . The combined purity and melting point data provide a straightforward identity and quality verification method (mixed melting point or DSC) for incoming material acceptance, although no stability or solubility advantage has been quantified relative to analogs.

Melting point
Cross‑study comparable
65–66 °C
Distinct from unsubstituted analog (82–83 °C), enables identity confirmation
Data to verify: no stability advantage quantified vs. analogs
Analytical Chemistry Quality Control Procurement Specifications

4-Isopropoxybenzoylacetonitrile Application Scenarios


TSPO PET Imaging Agent Synthesis for Neuroinflammation

Procurement is directly justified when the synthetic route follows Kwon et al. (2018) . The intermediate installs the 4‑isopropoxyphenyl group that is critical for the nanomolar TSPO affinity and brain‑penetrant logD of lead ligand [¹⁸F]14a. No methoxy or ethoxy analog has demonstrated equivalent in vivo PET imaging validation in the same scaffold series, making the isopropoxy intermediate the evidence‑based choice for replicating or extending this tracer family.

SAR Exploration of Alkoxy-Substituted TSPO Ligands

When systematically probing the effect of alkoxy chain branching on TSPO affinity and lipophilicity, 4‑isopropoxybenzoylacetonitrile serves as the branched‑chain reference point. Its 92.4% synthetic yield provides a robust benchmark for comparing reaction efficiency across methoxy, ethoxy, and n‑propoxy analogs, which lack published yield data under identical Claisen conditions.

QC Building Block Procurement for Multi-Step Radiosynthesis

The compound's well‑characterized melting point (65–66 °C) and commercial availability at ≥95% purity enable straightforward incoming QC by melting point or DSC, reducing the risk of synthetic failure due to mis‑identified intermediates. This is particularly valuable when the intermediate feeds into radiosynthesis where precursor purity directly impacts radiochemical yield and specific activity.

Application
Selection Property
Validation Focus
TSPO PET tracer synthesis
4‑isopropoxyphenyl installation route
In vivo imaging validation context (ligand 14a)
Alkoxy SAR exploration
Branched‑chain reference point
Reaction efficiency benchmark vs. methoxy/ethoxy analogs
Multi‑step radiosynthesis QC
Well‑characterized melting point (65–66 °C)
Identity confirmation prior to radiolabeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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